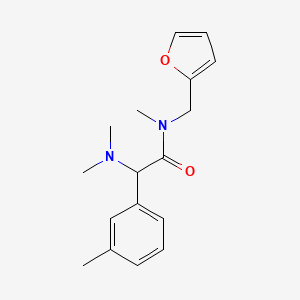![molecular formula C19H27N3O2 B4533667 4-tert-butyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4533667.png)
4-tert-butyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide
Descripción general
Descripción
4-tert-butyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide is a useful research compound. Its molecular formula is C19H27N3O2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.21032711 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metoclopramide: Pharmacological Properties and Clinical Use
Metoclopramide is a compound with applications in gastrointestinal diagnostics and treatment of various types of vomiting and gastro-intestinal disorders. It is known for assisting radiological identification of lesions, facilitating duodenal intubation and small intestine biopsy, and easing emergency endoscopy in upper gastro-intestinal hemorrhage. Its effects include improved gastrointestinal motility and accelerated gastric emptying, which reflect in its impact on the absorption of other drugs. However, it shows no effect on gastric secretion. This compound's pharmacokinetic studies indicate rapid absorption and excretion, with a short half-life and only partial metabolism. Metoclopramide's therapeutic trials have demonstrated efficacy in controlling postoperative vomiting and nausea in Parkinsonian patients receiving levodopa, without compromising therapeutic efficacy of levodopa (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Parabens in Aquatic Environments
Parabens, including butyl paraben, are used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. They have been studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them relatively well from wastewater, parabens are always present at low concentration levels in effluents of wastewater treatment plants and are ubiquitous in surface water and sediments due to continuous introduction into the environment (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Phenolic Antioxidants: Environmental Occurrence and Toxicity
Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are used in various industrial and commercial products to prevent oxidative reactions. SPAs have been detected in various environmental matrices and in humans. Toxicity studies suggest some SPAs may cause hepatic toxicity and have endocrine disrupting effects. Future studies should investigate the contamination and environmental behaviors of novel high molecular weight SPAs and their toxicity effects, especially on infants (Liu & Mabury, 2020).
Applications of tert-Butanesulfinamide in N-heterocycle Synthesis
Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, offering general access to structurally diverse N-heterocycles. These compounds represent the structural motif of many natural products and therapeutically applicable compounds, highlighting the importance of tert-butanesulfinamide in medicinal chemistry (Philip, Radhika, Saranya, & Anilkumar, 2020).
Propiedades
IUPAC Name |
4-tert-butyl-N-(2-methoxyethyl)-N-[(1-methylpyrazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-19(2,3)17-8-6-16(7-9-17)18(23)22(10-11-24-5)14-15-12-20-21(4)13-15/h6-9,12-13H,10-11,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZPPJUBSQHLRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CCOC)CC2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B4533589.png)
![4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-[3-(methylthio)butyl]piperidine](/img/structure/B4533611.png)

amino]methyl}benzoic acid](/img/structure/B4533623.png)
![N-1,3-benzodioxol-5-yl-2,3-dimethyl-4-oxo-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxamide](/img/structure/B4533630.png)
![ethyl 1-[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]cyclobutanecarboxylate](/img/structure/B4533637.png)
![{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B4533645.png)
![N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxy-N-[(3-pyrazol-1-ylphenyl)methyl]ethanamine](/img/structure/B4533649.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B4533656.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B4533666.png)
![3-(4-chlorophenyl)-5-(4-fluorobenzoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4533675.png)
![N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-6-methoxypyrimidin-4-amine](/img/structure/B4533686.png)
![N-cyclopropyl-1-[1-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B4533688.png)
![(3S*,4R*)-1-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4533701.png)
